1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
CAS No.:
Cat. No.: VC15768237
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine -](/images/structure/VC15768237.png)
Specification
Molecular Formula | C10H18N4 |
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Molecular Weight | 194.28 g/mol |
IUPAC Name | 1-[(1-methylpyrazol-3-yl)methyl]piperidin-4-amine |
Standard InChI | InChI=1S/C10H18N4/c1-13-5-4-10(12-13)8-14-6-2-9(11)3-7-14/h4-5,9H,2-3,6-8,11H2,1H3 |
Standard InChI Key | AAAVYVYXQRTGGE-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC(=N1)CN2CCC(CC2)N |
Introduction
Chemical Identification and Basic Properties
Structural Characteristics
The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a (1-methyl-1H-pyrazol-3-yl)methyl moiety. Key identifiers include:
The pyrazole ring contributes aromaticity and hydrogen-bonding capacity, while the piperidine amine enhances solubility and bioavailability .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves alkylation or reductive amination strategies:
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Alkylation of Piperidine Derivatives:
Reacting 4-aminopiperidine with 3-(chloromethyl)-1-methyl-1H-pyrazole in the presence of a base (e.g., KCO) yields the target compound. -
Reductive Amination:
Condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-aminopiperidine followed by reduction using NaBH or H/Pd-C achieves the desired product .
Optimization and Industrial Production
Continuous flow reactors and catalysts like palladium on carbon (Pd-C) improve yield (up to 98%) and purity . Solvents such as ethanol or dichloromethane are preferred for scalability .
Structural and Computational Analysis
Molecular Geometry
X-ray crystallography and DFT calculations reveal:
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Piperidine Ring: Adopts a chair conformation.
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Pyrazole-Piperidine Linkage: The methylene bridge () allows rotational flexibility, enabling interactions with biological targets .
Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 1.65 |
Topological Polar Surface Area | 47.08 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration .
Pharmacological Properties
Biological Activities
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Anticonvulsant: Modulates GABA receptors, reducing seizure activity in rodent models.
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Anti-inflammatory: Inhibits cyclooxygenase-2 (COX-2) and NF-κB pathways (IC = 12 μM) .
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Antimicrobial: Disrupts bacterial cell membranes (MIC = 8–16 μg/mL against S. aureus) .
Mechanism of Action
The amine group interacts with GPCRs (e.g., serotonin 5-HT), while the pyrazole moiety inhibits enzymes like phosphodiesterase-4 (PDE4) .
Applications in Drug Discovery
Lead Compound Development
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Neurological Disorders: Analogues show promise as antidepressants and cognitive enhancers .
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Oncology: Derivatives inhibit tubulin polymerization (IC = 0.8 μM) .
Structure-Activity Relationships (SAR)
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